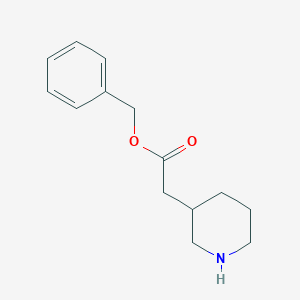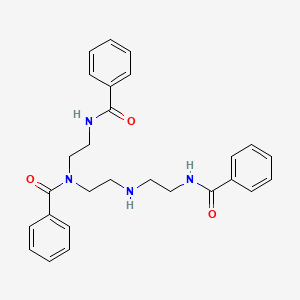
Dapagliflozin 2-O-beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dapagliflozin 2-O-beta-D-Glucuronide is a metabolite of dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. Dapagliflozin is primarily used in the treatment of type 2 diabetes mellitus by inhibiting glucose reabsorption in the kidneys, thereby promoting glucose excretion through urine. This compound is formed in the liver and kidneys by the action of uridine diphosphate glucuronosyltransferase-1A9 (UGT1A9) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dapagliflozin metabolites, including dapagliflozin 2-O-beta-D-Glucuronide, involves several steps. One approach starts with the oxidation of the diarylmethane group in tetraacetyl dapagliflozin using activated manganese dioxide (MnO2) in chloroform (CHCl3) to produce tetraacetyl oxo dapagliflozin . This intermediate can then undergo further reactions to yield the desired metabolite.
Industrial Production Methods: Industrial production methods for dapagliflozin and its metabolites typically involve large-scale chemical synthesis using commercially available raw materials. The processes are optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Dapagliflozin 2-O-beta-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and transformation into active or inactive forms .
Common Reagents and Conditions: Common reagents used in the synthesis and transformation of dapagliflozin metabolites include activated manganese dioxide (MnO2) for oxidation and uridine diphosphate glucuronosyltransferase (UGT) for glucuronidation .
Major Products Formed: The major product formed from the glucuronidation of dapagliflozin is this compound. This metabolite is significantly less potent than the parent compound in terms of SGLT2 inhibition .
Aplicaciones Científicas De Investigación
Dapagliflozin 2-O-beta-D-Glucuronide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to study the pharmacokinetics and pharmacodynamics of dapagliflozin, providing insights into its metabolism and excretion . In chemistry, it serves as a reference compound for analytical methods development and validation. In biology, it helps in understanding the metabolic pathways and the role of glucuronidation in drug metabolism .
Mecanismo De Acción
The mechanism of action of dapagliflozin 2-O-beta-D-Glucuronide involves its formation through the glucuronidation of dapagliflozin by UGT1A9 in the liver and kidneys . This process reduces the reabsorption of glucose in the proximal renal tubules, leading to increased glucose excretion through urine . The molecular target of dapagliflozin and its metabolites is the SGLT2 protein, which is responsible for glucose reabsorption in the kidneys .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to dapagliflozin 2-O-beta-D-Glucuronide include other SGLT2 inhibitors and their metabolites, such as canagliflozin, empagliflozin, and their respective glucuronides .
Uniqueness: this compound is unique due to its specific formation pathway and its significantly lower potency in SGLT2 inhibition compared to the parent compound . This characteristic makes it an essential metabolite for studying the pharmacokinetics and pharmacodynamics of dapagliflozin.
Propiedades
Fórmula molecular |
C27H33ClO12 |
|---|---|
Peso molecular |
585.0 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33ClO12/c1-2-37-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)28)23-24(20(32)18(30)17(11-29)38-23)39-27-22(34)19(31)21(33)25(40-27)26(35)36/h3-8,10,17-25,27,29-34H,2,9,11H2,1H3,(H,35,36)/t17-,18-,19-,20+,21-,22+,23+,24-,25-,27+/m1/s1 |
Clave InChI |
HXUUJZIZPQLPNN-SREXSSNLSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O)Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


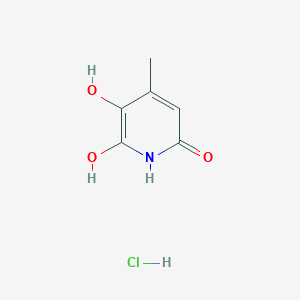

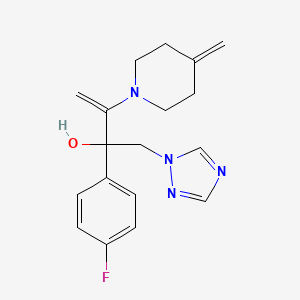
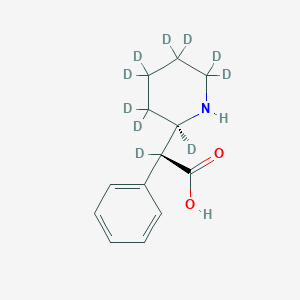
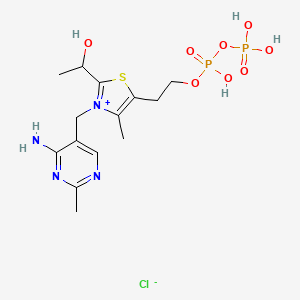
![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)

![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)


![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate;dihydrate](/img/structure/B13861254.png)
![N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B13861258.png)
